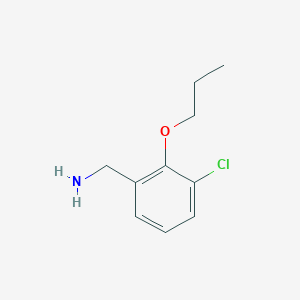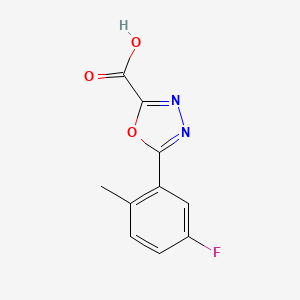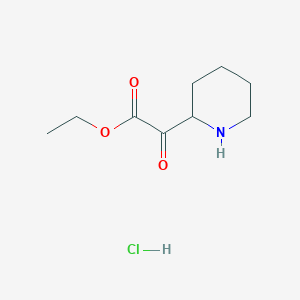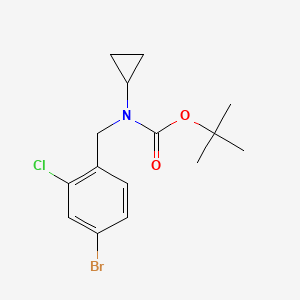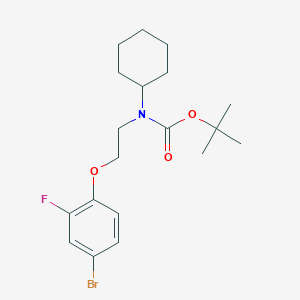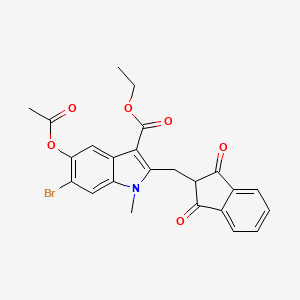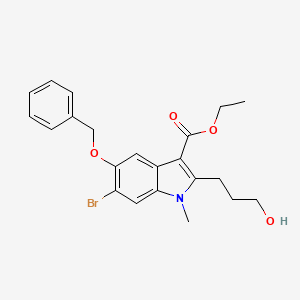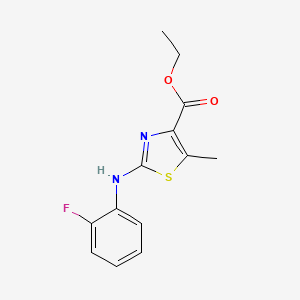
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester
Vue d'ensemble
Description
2-(2-Fluorophenylamino)-5-methylthiazole-4-carboxylic acid ethyl ester (FPMTE) is an organic compound that has been studied for its potential applications in the field of medicinal chemistry. FPMTE is a derivative of thiazole, which is a five-membered heterocyclic compound containing sulfur and nitrogen. The synthesis of FPMTE has been studied in detail and its structure has been characterized using various spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). In addition, FPMTE has been found to have a wide range of biological activities, including anti-inflammatory, anti-bacterial, and anti-tumor properties.
Applications De Recherche Scientifique
Synthesis and Derivative Formation
This compound is involved in the synthesis of various derivatives through chemical reactions that introduce different functional groups, enhancing its utility in developing new molecules. For instance, acylation, methylation, and the conversion into esters have been described as steps in producing N-substituted amino derivatives, showcasing the compound's versatility as a building block in organic synthesis (Dovlatyan et al., 2004). Furthermore, the photolysis process in the presence of thioamides to yield thiazole-5-carboxylate esters highlights its reactivity under specific conditions, offering moderate yields of potentially bioactive thiazole derivatives (Fong et al., 2004).
Antitumor and Antiviral Activities
The compound and its derivatives have been investigated for antitumor and antiviral activities. A series of amino acid ester derivatives containing the fluorouracil moiety, synthesized from this compound, showed inhibitory effects against leukemia and liver cancer cells, suggesting potential for antitumor applications (Xiong et al., 2009). Additionally, new N-amino-1,2,3-triazole derivatives demonstrated significant antiviral effects against Cantagalo virus replication, indicating the compound's utility in generating antiviral agents (Jordão et al., 2009).
Detection and Sensing Applications
Ethyl 2-(4-(acryloyloxy)-3-formylphenyl)-4-methylthiazole-5-carboxylate, a derivative of the target compound, has been designed and synthesized for colorimetric and ratiometric fluorescent probing. This application is crucial for the rapid, sensitive, and selective detection of biothiols in physiological media, demonstrating the compound's relevance in analytical chemistry and diagnostics (Wang et al., 2017).
Antimicrobial Studies
Derivatives of the compound have been subjected to antimicrobial studies, showing activity against various bacterial and fungal strains. This highlights its potential as a precursor in synthesizing agents with antibacterial and antifungal properties, contributing to the search for new treatments for infectious diseases (Desai et al., 2019).
Mécanisme D'action
Mode of Action
It is known that fluorinated compounds often interact with biological targets in a unique manner due to the unique properties of the fluorine atom .
Biochemical Pathways
It is known that fluorinated compounds can affect a variety of biochemical pathways due to their unique chemical properties .
Pharmacokinetics
It is known that fluorinated compounds often have unique pharmacokinetic properties due to the unique properties of the fluorine atom .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect how a compound interacts with its targets and how it is metabolized by the body . .
Propriétés
IUPAC Name |
ethyl 2-(2-fluoroanilino)-5-methyl-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2S/c1-3-18-12(17)11-8(2)19-13(16-11)15-10-7-5-4-6-9(10)14/h4-7H,3H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGWTVIAGVWYOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)NC2=CC=CC=C2F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)cyclohexyl]amine hydrochloride](/img/structure/B1408199.png)
![tert-Butyl 7-bromo-3,4-dihydro-1'H-spiro[chromene-2,4'-piperidine]-1'-carboxylate hydrochloride](/img/structure/B1408201.png)
![2-[2-(6-Fluoroimidazo[1,2-a]pyridin-2-yl)ethyl]-1H-isoindole-1,3(2H)-dione hydrobromide](/img/structure/B1408202.png)
![Potassium 2-[(tert-butyldimethylsilyl)oxy]acetate](/img/structure/B1408204.png)
